cis-N-(3-Chlorophenyl)hexahydrophthalamic acid
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Overview
Description
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid: is a chemical compound with the molecular formula C14H16ClNO3 and a molecular weight of 281.742 g/mol It is known for its unique structure, which includes a chlorophenyl group attached to a hexahydrophthalamic acid moiety
Preparation Methods
The synthesis of cis-N-(3-Chlorophenyl)hexahydrophthalamic acid typically involves the reaction of 3-chloroaniline with hexahydrophthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene or xylene , and a catalyst, such as pyridine or triethylamine . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols , forming new derivatives.
Scientific Research Applications
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-N-(3-Chlorophenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes , leading to modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is thought to involve signal transduction pathways and gene expression regulation .
Comparison with Similar Compounds
cis-N-(3-Chlorophenyl)hexahydrophthalamic acid can be compared with other similar compounds, such as:
cis-N-(2,3-Dichlorophenyl)hexahydrophthalamic acid: This compound has two chlorine atoms on the phenyl ring, which may alter its reactivity and biological activity.
cis-N-(4-Chlorophenyl)hexahydrophthalamic acid: The position of the chlorine atom on the phenyl ring can influence the compound’s properties and applications.
Properties
Molecular Formula |
C14H16ClNO3 |
---|---|
Molecular Weight |
281.73 g/mol |
IUPAC Name |
(1R,2S)-2-[(3-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16ClNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h3-5,8,11-12H,1-2,6-7H2,(H,16,17)(H,18,19)/t11-,12+/m0/s1 |
InChI Key |
IASQCMHOTKBIGQ-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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